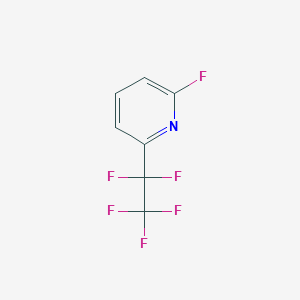

2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the molecular weight of 215.1 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of fluorotelomer alcohols requires a varying number of tetrafluoroethylene monomers that form an oligomer with a pentafluoroethyl iodide telogen .Molecular Structure Analysis

The InChI code for 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is 1S/C7H3F6N/c8-5-2-1-4 (3-14-5)6 (9,10)7 (11,12)13/h1-3H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Microbial Degradation and Environmental Fate

Research into the microbial degradation of polyfluoroalkyl chemicals reveals the environmental fate of these compounds. Liu and Avendaño (2013) discuss how polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, undergo microbial degradation resulting in persistent and toxic perfluoroalkyl acids (PFAAs). Understanding these processes is crucial for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).

Fluoropolymers and Regulatory Perspectives

Henry et al. (2018) provide an overview of the unique properties of fluoropolymers and argue for their consideration as "polymers of low concern" due to their negligible environmental mobility and bioavailability. This differentiation from other PFAS compounds is important for regulatory and hazard assessment purposes (Henry et al., 2018).

Transport and Environmental Distribution

The review by Prevedouros et al. (2006) estimates the global emissions of PFCAs and emphasizes the role of fluoropolymer manufacture as a major source. It highlights how physical-chemical properties affect the environmental distribution of PFCAs, suggesting a significant accumulation in surface waters (Prevedouros et al., 2006).

Novel Fluorinated Alternatives

Wang et al. (2019) review the emergence of novel fluorinated alternatives, their environmental presence, and the potential toxicities compared to legacy PFAS compounds. This research underscores the need for further toxicological studies to ensure the safety of these alternatives (Wang et al., 2019).

Orientations Futures

The interest towards development of fluorinated chemicals has been steadily increased . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Therefore, the future directions in the research and development of 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine and similar compounds could be in the fields of agriculture and pharmaceuticals.

Mécanisme D'action

Target of Action

Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological contexts .

Action Environment

These properties make them interesting candidates for various applications in the field of chemistry and biology

Propriétés

IUPAC Name |

2-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOYUAFGOWAFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)

![Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)